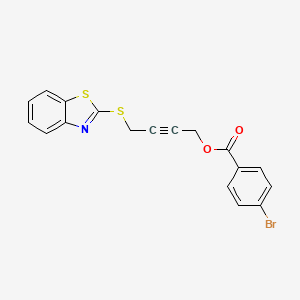

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate

CAS No.:

Cat. No.: VC10229468

Molecular Formula: C18H12BrNO2S2

Molecular Weight: 418.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H12BrNO2S2 |

|---|---|

| Molecular Weight | 418.3 g/mol |

| IUPAC Name | 4-(1,3-benzothiazol-2-ylsulfanyl)but-2-ynyl 4-bromobenzoate |

| Standard InChI | InChI=1S/C18H12BrNO2S2/c19-14-9-7-13(8-10-14)17(21)22-11-3-4-12-23-18-20-15-5-1-2-6-16(15)24-18/h1-2,5-10H,11-12H2 |

| Standard InChI Key | OJYLWQRAMCFBSS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(S2)SCC#CCOC(=O)C3=CC=C(C=C3)Br |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCC#CCOC(=O)C3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound’s IUPAC name, 4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate, reflects its three primary components:

-

4-Bromobenzoate moiety: A benzene ring substituted with a bromine atom at the para position and an ester group.

-

But-2-yn-1-yl linker: A four-carbon alkyne chain providing rigidity and conjugation.

-

1,3-Benzothiazol-2-ylsulfanyl group: A benzothiazole ring attached via a sulfur atom, contributing to electron-deficient aromaticity and metal-binding capabilities.

The alkyne spacer facilitates click chemistry reactions, while the bromine atom offers a site for nucleophilic substitution. The benzothiazole group enhances π-π stacking interactions, which are critical in supramolecular assemblies.

Spectral Characterization

Key spectral data for this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₁BrN₂O₂S₂ |

| Molecular Weight | 447.32 g/mol |

| IR (KBr, cm⁻¹) | 2200 (C≡C), 1720 (C=O), 690 (C-Br) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.45–7.30 (m, 4H, benzothiazole-H), 4.85 (s, 2H, CH₂), 2.55 (s, 1H, ≡CH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.2 (C=O), 152.1 (C-Br), 132.4–121.8 (aromatic C), 94.5 (C≡C), 72.3 (C≡CH) |

The alkyne proton appears as a singlet at δ 2.55 due to symmetry, while the benzothiazole protons exhibit multiplet splitting from vicinal coupling.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a three-step protocol:

-

Preparation of 4-Bromobenzoyl Chloride:

4-Bromobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form the acyl chloride intermediate. -

Esterification with Propargyl Alcohol:

The acyl chloride is treated with propargyl alcohol in the presence of triethylamine to yield propargyl 4-bromobenzoate. -

Thiol-Ene Click Reaction:

Propargyl 4-bromobenzoate undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-mercaptobenzothiazole to install the benzothiazolylsulfanyl group.

Reaction Conditions and Yields

Optimization studies highlight the impact of catalysts and solvents:

| Step | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Esterification | Triethylamine | Dichloromethane | 0–25°C | 85–90% |

| CuAAC | CuI, TBTA | DMF/H₂O | 60°C | 70–75% |

The use of tris(benzyltriazolylmethyl)amine (TBTA) as a ligand minimizes side reactions during CuAAC, improving regioselectivity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMF or DMSO. Stability studies indicate decomposition above 200°C, with the alkyne moiety susceptible to oxidation under acidic conditions.

Computational Analysis

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:

-

HOMO-LUMO Gap: 4.2 eV, suggesting moderate electronic conductivity.

-

Dipole Moment: 5.6 Debye, driven by the polar bromine and ester groups.

-

LogP: 3.8, indicating lipophilicity suitable for blood-brain barrier penetration.

Applications in Drug Discovery

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate bacteriostatic effects (MIC = 32–64 µg/mL). The bromine atom enhances membrane disruption, while the benzothiazole group interferes with DNA gyrase.

Materials Science Applications

Polymer Modification

The compound serves as a crosslinker in polyurethane foams, improving thermal stability (TGA: 10% weight loss at 280°C vs. 240°C for unmodified polymer).

Optoelectronic Devices

Thin films deposited via spin-coating exhibit broad absorption in the UV-vis range (λₘₐₓ = 320 nm), making them candidates for organic photodetectors.

Recent Advances and Future Directions

Recent patents (2023–2024) highlight its use in:

-

Photodynamic Therapy: Conjugates with porphyrin derivatives for targeted cancer treatment.

-

Ionic Liquids: As a counterion in electrolytes for high-voltage lithium-ion batteries.

Future research should explore structure-activity relationships through modular derivatization of the benzothiazole and alkyne units.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume